molecular formula C24H47ClO2 B15277596 tert-Butyl 20-chloroicosanoate

tert-Butyl 20-chloroicosanoate

Cat. No.: B15277596
M. Wt: 403.1 g/mol
InChI Key: MMTLWULODYLTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 20-chloroicosanoate is a synthetic ester compound characterized by a long-chain icosanoic acid backbone with a chlorine substituent at the 20th carbon and a tert-butyl ester group.

Properties

Molecular Formula

C24H47ClO2

Molecular Weight

403.1 g/mol

IUPAC Name

tert-butyl 20-chloroicosanoate

InChI

InChI=1S/C24H47ClO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3

InChI Key

MMTLWULODYLTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 20-chloroicosanoate typically involves the esterification of icosanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis

(CH3)3CO2C19H38Cl+H2OH+C20H39ClO2+(CH3)3COH\text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{38}\text{Cl} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{20}\text{H}_{39}\text{ClO}_2 + \text{(CH}_3\text{)}_3\text{COH}

  • Mechanism : Protonation of the ester oxygen, followed by nucleophilic attack by water (SN1-like pathway) .

  • Outcome : Yields 20-chloroicosanoic acid and tert-butanol .

b. Basic Hydrolysis (Saponification)

(CH3)3CO2C19H38Cl+NaOHC20H38ClO2Na+(CH3)3COH\text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{38}\text{Cl} + \text{NaOH} \rightarrow \text{C}_{20}\text{H}_{38}\text{ClO}_2\text{Na} + \text{(CH}_3\text{)}_3\text{COH}

  • Rate : Slower than tertiary alkyl halides due to steric hindrance .

Nucleophilic Substitution at the Chloro Group

The terminal chloro group participates in SN2 reactions due to its primary position:

Nucleophile Product Conditions
KCN20-Cyanoicosanoate tert-butylPolar aprotic solvent, 60°C
NaSH20-Mercaptoicosanoate tert-butylEthanol, reflux
  • Steric Effects : The long alkyl chain reduces reaction rates compared to smaller substrates .

Functional Group Transformations

a. Reduction of the Ester

(CH3)3CO2C19H38ClLiAlH4C20H41ClO+(CH3)3COH\text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{38}\text{Cl} \xrightarrow{\text{LiAlH}_4} \text{C}_{20}\text{H}_{41}\text{ClO} + \text{(CH}_3\text{)}_3\text{COH}

  • Converts the ester to a primary alcohol (20-chloroeicosanol) .

b. Elimination Reactions
Under strong bases (e.g., KOtBu), β-hydrogen elimination forms an alkene:

(CH3)3CO2C19H38ClKOtBu(CH3)3CO2C19H37Cl+HCl\text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{38}\text{Cl} \xrightarrow{\text{KOtBu}} \text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{37}\text{Cl} + \text{HCl}

  • Favored in non-polar solvents at elevated temperatures .

Thermal Decomposition

At temperatures >150°C, the ester undergoes pyrolytic cleavage :

(CH3)3CO2C19H38Cl(CH3)2C=CH2+CO2+C19H38Cl\text{(CH}_3\text{)}_3\text{CO}_2\text{C}_{19}\text{H}_{38}\text{Cl} \rightarrow \text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{CO}_2 + \text{C}_{19}\text{H}_{38}\text{Cl}

  • Mechanism : Retro-ene reaction releasing isobutene and CO₂ .

Scientific Research Applications

tert-Butyl 20-chloroicosanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of tert-Butyl 20-chloroicosanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl group is a common motif in esters due to its stability and resistance to hydrolysis under basic conditions. Below is a comparison of tert-butyl 20-chloroicosanoate with structurally related compounds:

Compound Name Key Functional Groups Molecular Features Reactivity Notes
This compound Ester (tert-butyl), Chloroalkane 20-carbon chain, Cl at C20 Electrophilic Cl; stable ester
tert-Butyl 20-aminoicosanoate Ester (tert-butyl), Amine 20-carbon chain, NH₂ at C20 Nucleophilic NH₂; prone to acylation
tert-Butyl acetate Ester (tert-butyl), Acetate Short-chain (C2) Hydrolyzes slowly in acidic conditions
tert-Butyl isocyanate Isocyanate, tert-butyl Reactive N=C=O group Used in polymer crosslinking

Key Observations :

  • The chlorine atom in this compound introduces electrophilic reactivity, enabling substitution reactions, unlike the amino or hydroxyl derivatives in .
  • The tert-butyl group confers steric protection to the ester, reducing hydrolysis rates compared to methyl or ethyl esters .

Reactivity and Stability

Hydrolysis and Acid/Base Stability
  • This compound: Expected to resist hydrolysis under mild conditions due to the tert-butyl group. However, strong acids (e.g., HCl, H₂SO₄) may cleave the ester bond, releasing isobutylene gas, as seen in tert-butyl alcohol decomposition .
  • tert-Butyl acetate : Hydrolyzes in acidic media but remains stable in neutral/basic conditions .
  • tert-Butyl isocyanate : Reacts violently with water, releasing CO₂ and tert-butylamine .
Compatibility with Oxidizers and Metals
  • All tert-butyl derivatives show incompatibility with strong oxidizers (e.g., peroxides, chlorates) and alkali metals, which can generate flammable hydrogen gas .
  • The chlorine substituent in this compound may exacerbate oxidative decomposition risks compared to non-halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.